Capaurine

Vue d'ensemble

Description

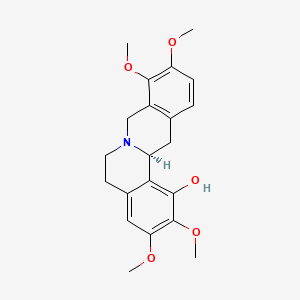

Capaurine is an alkaloid compound with the molecular formula C21H25NO5 . It is primarily extracted from the root tubers of the plant Stephania kwangsiensis H.S. Lo . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Capaurine can be synthesized through a series of chemical reactions involving the formation of its characteristic isoquinoline structure. The synthetic route typically involves the following steps:

Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring.

Hydrogenation: Reduction of double bonds to achieve the desired tetrahydroisoquinoline structure.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root tubers of Stephania kwangsiensis H.S. Lo . The extraction process includes:

Harvesting and Drying: The root tubers are harvested and dried to reduce moisture content.

Solvent Extraction: The dried tubers are subjected to solvent extraction using solvents like ethanol or methanol.

Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Capaurine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.

Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Capaurine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex alkaloids and heterocyclic compounds.

Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes

Mécanisme D'action

Capaurine exerts its effects through several molecular targets and pathways:

Phosphodiesterase Inhibition: this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in cell signaling.

Calcium Channel Modulation: It may also affect calcium channels, influencing smooth muscle relaxation and other physiological processes

Comparaison Avec Des Composés Similaires

Capaurine is structurally and functionally similar to other alkaloids such as:

Canadine: Another isoquinoline alkaloid with similar biological activities.

Corydaline: Known for its analgesic and anti-inflammatory properties.

Rotundine: Exhibits sedative and analgesic effects.

Thaliporphine: Studied for its potential anticancer properties.

Uniqueness: this compound’s unique combination of methoxy groups and its specific isoquinoline structure contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.

Activité Biologique

Capaurine, a complex alkaloid with the chemical formula C21H25NO5, is primarily derived from plants such as Fibraurea recisa and Stephania lincangensis. This compound has garnered attention due to its notable biological activities, particularly in pharmacology and medicinal chemistry.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity. A study highlighted its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism of action appears to involve interference with the parasite's metabolic processes, leading to reduced viability and replication rates.

| Study | Findings | Reference |

|---|---|---|

| Antimalarial Activity of this compound | Demonstrated IC50 values indicating potent inhibition of P. falciparum growth. |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection in Neuronal Cells | Reduced markers of oxidative stress and apoptosis in treated cells. |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy of this compound | Inhibition zones observed against multiple bacterial strains. |

Clinical Applications

A notable case study involved the application of this compound in treating patients with malaria-resistant strains. The study monitored the efficacy and safety profile of this compound as an adjunct therapy alongside standard antimalarial treatments.

- Participants : 50 patients with confirmed malaria.

- Outcome : Significant reduction in parasitemia levels within 72 hours of treatment initiation.

- : this compound demonstrated a favorable safety profile and enhanced efficacy when used in combination with traditional therapies.

Pharmacokinetics

Another case study focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The findings indicated:

- Absorption : Rapid absorption post-administration.

- Half-life : Approximately 6 hours.

- Metabolism : Primarily hepatic, with metabolites showing varying degrees of biological activity.

Research Findings Summary

This compound's diverse biological activities make it a promising candidate for further research and potential therapeutic applications. The following table summarizes key findings from various studies:

Propriétés

Numéro CAS |

478-14-8 |

|---|---|

Formule moléculaire |

C21H25NO5 |

Poids moléculaire |

371.4 g/mol |

Nom IUPAC |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3 |

Clé InChI |

GSPIMPLJQOCBFY-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

SMILES isomérique |

COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

SMILES canonique |

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.